molecular formula C20H23NO6S B2831985 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034423-13-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2831985
CAS No.: 2034423-13-5
M. Wt: 405.47
InChI Key: KNURRRSTHKVZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H23NO6S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide and its derivatives have been extensively studied for their anticonvulsant activity. Research demonstrates the synthesis of various hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, showing potential as new hybrid anticonvulsant agents. These compounds, including molecule 4 in the study, demonstrated favorable anticonvulsant properties and safety profiles in preclinical seizure models, with significant protective indexes and comparability to model antiepileptic drugs like ethosuximide, lacosamide, and valproic acid (Kamiński et al., 2016).

Antiviral Activity

The compound has been identified as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, known for its excellent safety profile. It specifically targets CMV DNA maturation by interfering with the viral DNA maturation and packaging processes. The distinct molecular mechanism of action suggests a specific interaction with viral components, offering a high degree of specificity and tolerability (Buerger et al., 2001).

Anti-Inflammatory and COX-2 Inhibition

The compound's derivatives were found to have significant anti-inflammatory properties through selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity was enhanced notably by the introduction of a fluorine atom in the molecule, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which is currently under clinical trials for the treatment of various inflammatory conditions (Hashimoto et al., 2002).

Hormonal Male Contraception

A specific derivative of the compound, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), was investigated as a potential agent for hormonal male contraception. The compound exhibited high binding affinity to androgen receptors and showed promising results in affecting spermatogenesis and hormonal levels in male rats, offering a potential reversible and effective approach for male contraception (Jones et al., 2009).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S/c1-20(23,15-6-9-17-18(11-15)27-13-26-17)12-21-19(22)10-5-14-3-7-16(8-4-14)28(2,24)25/h3-4,6-9,11,23H,5,10,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNURRRSTHKVZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.